molecular formula C11H14O3 B14025126 Methyl 3-methoxy-2,4-dimethylbenzoate

Methyl 3-methoxy-2,4-dimethylbenzoate

Cat. No.: B14025126
M. Wt: 194.23 g/mol
InChI Key: KNVVDJDFIDNQAD-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2,4-dimethylbenzoate: is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of methoxy and methyl groups on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2,4-dimethylbenzoate can be synthesized through the esterification of 3-methoxy-2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-methoxy-2,4-dimethylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-methoxy-2,4-dimethylbenzoic acid.

    Reduction: 3-methoxy-2,4-dimethylbenzyl alcohol.

    Substitution: Halogenated derivatives such as 3-methoxy-2,4-dimethylbromobenzene.

Scientific Research Applications

Methyl 3-methoxy-2,4-dimethylbenzoate is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-2,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and reactivity. Pathways involved may include metabolic transformations and signal transduction processes.

Comparison with Similar Compounds

    Methyl 3,4-dimethylbenzoate: Lacks the methoxy group, leading to different reactivity and applications.

    Methyl 3-methoxybenzoate: Lacks the additional methyl groups, affecting its chemical properties.

    Methyl 2,4-dimethylbenzoate: Similar structure but without the methoxy group, resulting in distinct chemical behavior.

Uniqueness: Methyl 3-methoxy-2,4-dimethylbenzoate is unique due to the presence of both methoxy and methyl groups, which confer specific electronic and steric effects. These effects influence its reactivity in chemical reactions and its interactions in biological systems.

Biological Activity

Methyl 3-methoxy-2,4-dimethylbenzoate is an organic compound with significant biological activity, primarily attributed to its unique chemical structure. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12O3C_{10}H_{12}O_3. Its structure includes a methoxy group and two methyl groups on the benzene ring, which contribute to its reactivity and biological interactions. The presence of these functional groups enhances lipophilicity, potentially influencing cellular uptake and distribution in biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of related compounds showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .

Compound MIC (mg/mL) MBC (mg/mL) Active Against
This compoundTBDTBDStaphylococcus aureus, Escherichia coli

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been suggested through preliminary studies. The methoxy group may facilitate hydrogen bonding interactions with biological targets, enhancing its binding affinity. This mechanism is crucial for developing anti-inflammatory drugs.

3. Anticancer Potential

Emerging research highlights the anticancer potential of this compound. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating their effectiveness against tumor cells .

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.015 mg/mL, suggesting its potential as a novel antibacterial agent.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7). The study reported IC50 values ranging from 45–114 µM, indicating moderate cytotoxicity compared to established chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interactions : The ester functional group allows for hydrolysis, releasing active metabolites that may interact with specific enzymes involved in metabolic pathways.
  • Receptor Binding : Studies suggest that the compound may bind to various receptors involved in inflammation and cancer progression.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-methoxy-2,4-dimethylbenzoate

InChI

InChI=1S/C11H14O3/c1-7-5-6-9(11(12)14-4)8(2)10(7)13-3/h5-6H,1-4H3

InChI Key

KNVVDJDFIDNQAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)OC

Origin of Product

United States

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